molecular formula C10H8O2S2 B1584263 2-(Phenylsulfonyl)thiophene CAS No. 22407-40-5

2-(Phenylsulfonyl)thiophene

Cat. No. B1584263
CAS RN: 22407-40-5
M. Wt: 224.3 g/mol
InChI Key: SRWXKQSZSIGHCO-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)thiophene is a chemical compound . It is a thiophene derivative, which means it contains a thiophene ring, a five-membered ring consisting of four carbon atoms and one sulfur atom .


Synthesis Analysis

One method of synthesizing thiophene derivatives like 2-(Phenylsulfonyl)thiophene involves the polymerization of 3-hexylthiophene using a nickel(II) catalyst for the deprotonative C–H functionalization polycondensation .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .


Chemical Reactions Analysis

Thiophene derivatives are utilized in various chemical reactions. For example, they can be used in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol . Thiophene is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .

Scientific Research Applications

Nickel-Catalyzed Cross-Coupling Polycondensation

2-(Phenylsulfonyl)thiophene is used in nickel-catalyzed cross-coupling polycondensation processes, particularly in the formation of regioregular poly(3-hexylthiophene) via C–S bond cleavage. This process is pivotal in developing materials with specific electronic properties (Tamba, Fuji, Nakamura, & Mori, 2014).

Synthesis of Nonlinear Optical Materials

The compound plays a role in the synthesis of conjugated thiophene compounds with methylsulfonyl and phenylsulfonyl acceptors. These compounds are notable for their efficient second-order optical nonlinearities, high thermal stability, and transparency, making them suitable for nonlinear optical applications (Chou, Sun, Huang, Yang, & Lin, 1996).

Cerebrovasodilatation and Anticonvulsant Activity

2-(Phenylsulfonyl)thiophene derivatives are explored for their potential in cerebrovasodilatation through selective inhibition of carbonic anhydrase. Certain derivatives exhibit significant anticonvulsant activities (Barnish, Cross, Dickinson, Parry, & Randall, 1981).

Improved Synthesis Methods

Advancements in the synthesis of compounds like 2,3-Dibromo-1-(phenylsulfonyl)-1-propene (DBP) have been achieved, which is crucial for creating more efficient and scalable production methods for related thiophene derivatives (VanZanten et al., 2004).

Electropolymerization and Material Properties

Research includes the synthesis and electropolymerization behavior of bis(oligothienyl) sulfides, investigating how these compounds contribute to the development of heteroaromatic poly(p-phenylene sulfide) analogs, which have potential applications in electronics and material science (Chahma, Myles, & Hicks, 2005).

Future Directions

Thiophene-based compounds have potential applications in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, there is a lot of potential for future research and development in this area .

properties

IUPAC Name

2-(benzenesulfonyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWXKQSZSIGHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300948
Record name 2-(phenylsulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonyl)thiophene

CAS RN

22407-40-5
Record name 22407-40-5
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Record name 2-(phenylsulfonyl)thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(PHENYLSULFONYL)THIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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